molecular formula C24H20FNO4 B557290 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid CAS No. 264276-42-8

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid

Cat. No. B557290
M. Wt: 405.4 g/mol
InChI Key: IXUMACXMEZBPJG-UHFFFAOYSA-N
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Description

This compound, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine, is a chemical compound with the molecular formula C24H20FNO4 . It has a molecular weight of 405.43 .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The Fmoc group is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Fluorination in Protein Design

Fluorocarbons, including fluorinated analogs of hydrophobic amino acids, have been engineered into proteins to create molecules with novel chemical and biological properties. Fluorination is an effective strategy to enhance the stability of both soluble and membrane-bound proteins against chemical and thermal denaturation, retaining structure and biological activity. However, synthesizing large proteins containing specifically fluorinated residues remains challenging. Recent advancements in biosynthetic methods for introducing noncanonical amino acids into proteins promise to expand the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Synthesis of Fluorinated Compounds

The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the challenges and innovations in creating fluorinated compounds. Traditional methods, such as diazotization and cross-coupling reactions, have limitations due to cost, safety, and yield issues. A practical pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline offers a safer and more efficient alternative, showcasing the ongoing research and development in the synthesis of fluorinated molecules (Qiu et al., 2009).

Environmental Persistence and Bioaccumulation

Studies on perfluorinated acids, including carboxylates and sulfonates, have raised concerns about their environmental persistence and bioaccumulation. Despite structural similarities to persistent pollutants, research indicates that perfluorinated acids with shorter fluorinated carbon chains exhibit lower bioaccumulation potential. This differentiation is critical for risk assessment and management of these chemicals in the environment (Conder et al., 2008).

Novel Applications in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the potential of fluorinated amino acids in studying peptides. TOAC's rigid structure and incorporation into peptides via peptide bonds have enabled detailed analyses of peptide secondary structure and dynamics using various spectroscopic techniques. This has applications in understanding peptide interactions with membranes and other biomolecules, highlighting the versatility of fluorinated amino acids in biochemical research (Schreier et al., 2012).

Fluorescent Chemosensors

Fluorinated compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting a wide range of analytes, including metal ions and organic molecules. These chemosensors exhibit high selectivity and sensitivity, showcasing the potential of fluorinated compounds in analytical chemistry and diagnostic applications (Roy, 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMACXMEZBPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374679
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid

CAS RN

264276-42-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264276-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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